molecular formula C13H7NO4 B053802 Ccris 2964 CAS No. 119239-64-4

Ccris 2964

Cat. No. B053802
M. Wt: 241.2 g/mol
InChI Key: RMBZVLDFOLCMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ccris 2964, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism Of Action

Ccris 2964 exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The binding of Ccris 2964 to the enzyme is reversible, allowing for the restoration of enzyme activity once the inhibitor is removed.

Biochemical And Physiological Effects

Ccris 2964 has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effect on serine proteases, it has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and carbonic anhydrase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Ccris 2964 in lab experiments is its specificity for serine proteases. This allows for the investigation of the role of these enzymes in various physiological processes. However, one limitation is that Ccris 2964 may not be effective against all serine proteases, and its inhibitory effect may vary depending on the specific enzyme being studied.

Future Directions

There are several potential future directions for research on Ccris 2964. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of interest is the development of more potent and selective serine protease inhibitors based on the structure of Ccris 2964. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Ccris 2964 and its potential as a research tool in various areas of biology and medicine.
In conclusion, Ccris 2964 is a valuable tool for investigating the role of serine proteases in various physiological processes. Its specificity for serine proteases and potential as a therapeutic agent make it an area of interest for future research.

Synthesis Methods

Ccris 2964 can be synthesized through a multistep process involving the reaction of Ccris 2964chlorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain Ccris 2964 as a white crystalline solid.

Scientific Research Applications

Ccris 2964 has been used in various scientific research studies due to its potential as a serine protease inhibitor. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. This makes it a valuable tool for investigating the role of serine proteases in various physiological processes, such as blood coagulation and inflammation.

properties

IUPAC Name

6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZVLDFOLCMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922898
Record name 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ccris 2964

CAS RN

119239-64-4
Record name anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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